

Troubleshooting inconsistencies in glauconite K-Ar vs. Rb-Sr age data

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Compound of Interest

Compound Name: GLAUCONITE

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Technical Support Center: Glauconite Geochronology

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in potassium-argon (K-Ar) versus rubidium-strontium (Rb-Sr) age data for **glauconite**.

Frequently Asked Questions (FAQs)

Q1: Why are my K-Ar and Rb-Sr ages for the same **glauconite** sample inconsistent?

A1: Discrepancies between K-Ar and Rb-Sr ages in **glauconite** are common and can stem from several geological and analytical factors. The two isotopic systems respond differently to post-depositional events. Key causes include diagenetic alteration, the presence of contaminating mineral phases, and open-system behavior of the **glauconite** grains.^{[1][2][3]}

Q2: What is diagenetic alteration and how does it affect **glauconite** ages?

A2: Diagenetic alteration refers to physical and chemical changes that occur in sediments after their initial deposition. For **glauconite**, this can involve the growth of new, compositionally distinct layers (e.g., lower-iron **glauconite** or illite-smectite) at the expense of the original mineral.^[1] These later-formed layers can reset the isotopic clocks, often resulting in "rejuvenated" or younger ages for both K-Ar and Rb-Sr systems.^{[1][4]}

Q3: Can contamination affect K-Ar and Rb-Sr systems differently?

A3: Yes. The Rb-Sr system is particularly sensitive to contamination from strontium-rich minerals like carbonates and sulfates.[2][5] Even a small amount of these minerals, which are poor in rubidium, can significantly alter the initial $^{87}\text{Sr}/^{86}\text{Sr}$ ratio and lead to erroneously young Rb-Sr ages.[2] The K-Ar system is more susceptible to contamination from potassium-bearing detrital minerals like K-feldspar and micas, which can lead to ages that are older than the time of **glauconite** formation.[6][7]

Q4: What does it mean for **glauconite** to behave as an "open system"?

A4: An ideal radio-isotopic system is "closed," meaning there has been no loss or gain of the parent or daughter isotopes since the mineral formed. **Glauconite**, however, can act as an open system. For instance, radiogenic argon ($^{40}\text{Ar}^*$), the daughter product in the K-Ar system, can be lost from the mineral lattice due to diffusion, especially if the **glauconite** has been subjected to deep burial and elevated temperatures.[8] This argon loss results in a younger K-Ar age. Similarly, the Rb-Sr system can be opened by isotopic exchange with fluids present during diagenesis.[3]

Q5: Is it more common for K-Ar or Rb-Sr ages to be younger?

A5: There is no universal rule, as the direction of age discrepancy depends on the specific geological history of the sample. However, some studies have reported K-Ar ages that are older than the corresponding Rb-Sr ages, potentially due to the higher susceptibility of the Rb-Sr system to alteration by diagenetic fluids.[2] Conversely, both systems can yield ages that are significantly younger than the stratigraphic age of the host sediment, a phenomenon known as rejuvenation.[1]

Q6: How can I assess the quality and purity of my **glauconite** sample?

A6: A multi-faceted approach is recommended. Petrographic analysis using a microscope can help identify detrital contaminants and signs of alteration. X-ray diffraction (XRD) is crucial for identifying the mineralogical composition, including the presence of expandable layers (like smectite) or other mineral phases.[1] Geochemical analysis can also reveal chemical heterogeneity within the **glauconite** pellets.[1]

Troubleshooting Guides

Issue 1: K-Ar Age is Significantly Older than Rb-Sr Age

Possible Cause	Troubleshooting Step
Contamination with older K-bearing detrital minerals (e.g., K-feldspar, mica)	1. Re-examine petrographic thin sections for inclusions within glauconite pellets. 2. Perform detailed XRD analysis to detect minor amounts of contaminating phases.[3] 3. Consider using partial dissolution techniques with acids (e.g., HCl) to preferentially remove contaminants before analysis.[6][9]
Rb-Sr system reset by diagenetic fluids	1. Analyze multiple grain-size fractions or color-sorted aliquots to check for consistency.[10] 2. If available, use in-situ dating techniques (e.g., LA-ICP-MS/MS) to analyze different parts of single grains to identify younger, altered domains.[3][10] 3. Carefully evaluate the initial $^{87}\text{Sr}/^{86}\text{Sr}$ ratio used for age calculation, as diagenetic fluids can alter this value.[2]
Presence of Sr-rich, Rb-poor soluble minerals affecting the Rb-Sr system	1. Leach an aliquot of the sample with dilute acetic or hydrochloric acid to remove soluble minerals like carbonates or sulfates and re-analyze the Rb-Sr isotopes.[5]

Issue 2: Rb-Sr Age is Significantly Older than K-Ar Age

Possible Cause	Troubleshooting Step
Loss of radiogenic argon (^{40}Ar) from the glauconite*	1. Assess the burial history of the host rock. Deep burial (>2-3 km) and associated higher temperatures can cause significant argon diffusion loss.[8] 2. Analyze glauconite from different depths within the same stratigraphic unit to see if there is a correlation between burial depth and K-Ar age.[8]
Incorporation of excess argon	This is a less common issue in glauconite but can theoretically occur. It is difficult to test for directly without specialized techniques.
Contamination with older Rb-bearing minerals not affecting the K-Ar system	This is unlikely as most Rb-bearing minerals in sedimentary settings also contain potassium. However, a thorough mineralogical and petrographic re-evaluation is always recommended.

Issue 3: Both K-Ar and Rb-Sr Ages are Younger than the Stratigraphic Age

Possible Cause	Troubleshooting Step
Late diagenetic alteration and growth of new glauconitic or illitic layers	1. Perform high-resolution XRD analysis to look for mixed-layer clays (e.g., illite-smectite).[1] 2. Use electron probe micro-analysis (EPMA) to check for chemical heterogeneity within and between glauconite grains. Rejuvenated glauconites may show lower Fe and Mg, and higher Al content.[1]
Complete isotopic resetting due to a thermal event	1. Investigate the regional geological history for evidence of significant thermal events (e.g., nearby igneous intrusions, deep burial metamorphism).

Data Presentation: Comparison of Glauconite Age Data

The following table summarizes quantitative data from a study where both K-Ar and Rb-Sr dating were performed on the same **glauconite** samples.

Sample	K-Ar Age (Ma)	Rb-Sr Age (Ma)	Age Discrepancy (K-Ar minus Rb-Sr)	Reference
Sample Set 1 (mean)	~440	~400	~40	[2]
Sample Set 2 (mean)	~415	~370	~45	[2]
Sample Set 3 (mean)	~390	~370	~20	[2]
L7 Aliquots (mean)	17.3 ± 0.6 to 19.6 ± 0.7	18.1 ± 3.1	~Concordant	[5]
L8 Aliquots (mean)	17.3 ± 0.6 to 19.6 ± 0.7	19.6 ± 1.8	~Concordant	[5]
L10 Untreated	22.1 ± 1.2	42.1 ± 1.6	-20.0	[5]

Note: The significant discrepancy in sample L10 was attributed to the presence of a Sr-rich carbonate mineral (blödite) that was removed in subsequent leaching experiments, bringing the ages into closer agreement.[\[5\]](#)

Experimental Protocols

Protocol 1: Glauconite Separation and Purification

- Disaggregation: Gently crush the host rock. Avoid vigorous grinding to preserve the **glauconite** pellets.

- Sieving: Sieve the crushed material to isolate the typical size fraction for **glaucanite** (e.g., 63-250 μm).
- Magnetic Separation: Use a Frantz Isodynamic Separator to concentrate the paramagnetic **glaucanite** pellets.
- Heavy Liquid Separation: Further purify the magnetic fraction using heavy liquids (e.g., sodium polytungstate) to remove minerals with different densities.
- Ultrasonic Cleaning & Leaching:
 - Clean the pellets in an ultrasonic bath with deionized water to remove adhering particles. [\[5\]](#)
 - To remove carbonate and other soluble contaminants, leach the sample in a weak acid (e.g., 0.1 M acetic acid) for a short period (e.g., 30 minutes), followed by thorough rinsing with deionized water.[\[5\]](#)
- Final Purity Check: Examine the final concentrate under a binocular microscope and with XRD to ensure purity. Hand-picking of remaining impurities may be necessary.

Protocol 2: K-Ar Dating

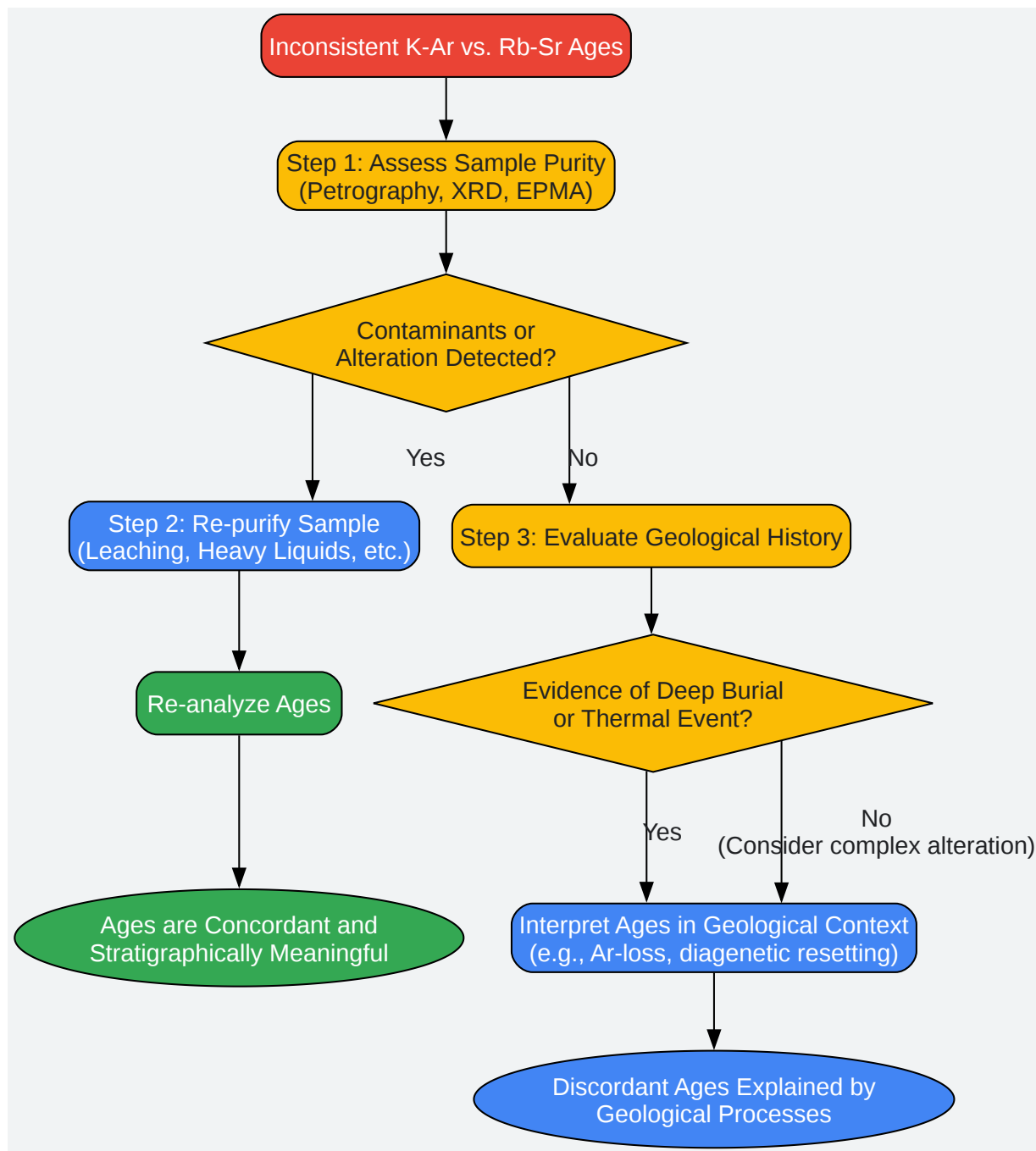
- Potassium Measurement: An aliquot of the purified **glaucanite** is dissolved. The potassium concentration is measured using flame photometry or inductively coupled plasma atomic emission spectrometry (ICP-AES).
- Argon Extraction: A separate aliquot is loaded into a high-vacuum extraction line. The sample is heated (typically with a resistance furnace or laser) to release gases, including argon.
- Gas Purification: The released gas mixture is purified by removing active gases (H_2O , CO_2 , N_2 , etc.) using getters (e.g., titanium sponge furnaces and Zr-Al getters).
- Isotopic Analysis: The purified noble gas fraction is introduced into a mass spectrometer. A known amount of ^{38}Ar "spike" is typically added before extraction (isotope dilution method) to precisely measure the volume of radiogenic ^{40}Ar . The isotopic ratios ($^{40}\text{Ar}/^{36}\text{Ar}$ and $^{38}\text{Ar}/^{36}\text{Ar}$) are measured to calculate the amount of radiogenic ^{40}Ar .

- Age Calculation: The K-Ar age is calculated from the measured concentrations of potassium and radiogenic ^{40}Ar using the decay constants for ^{40}K .

Protocol 3: Rb-Sr Dating

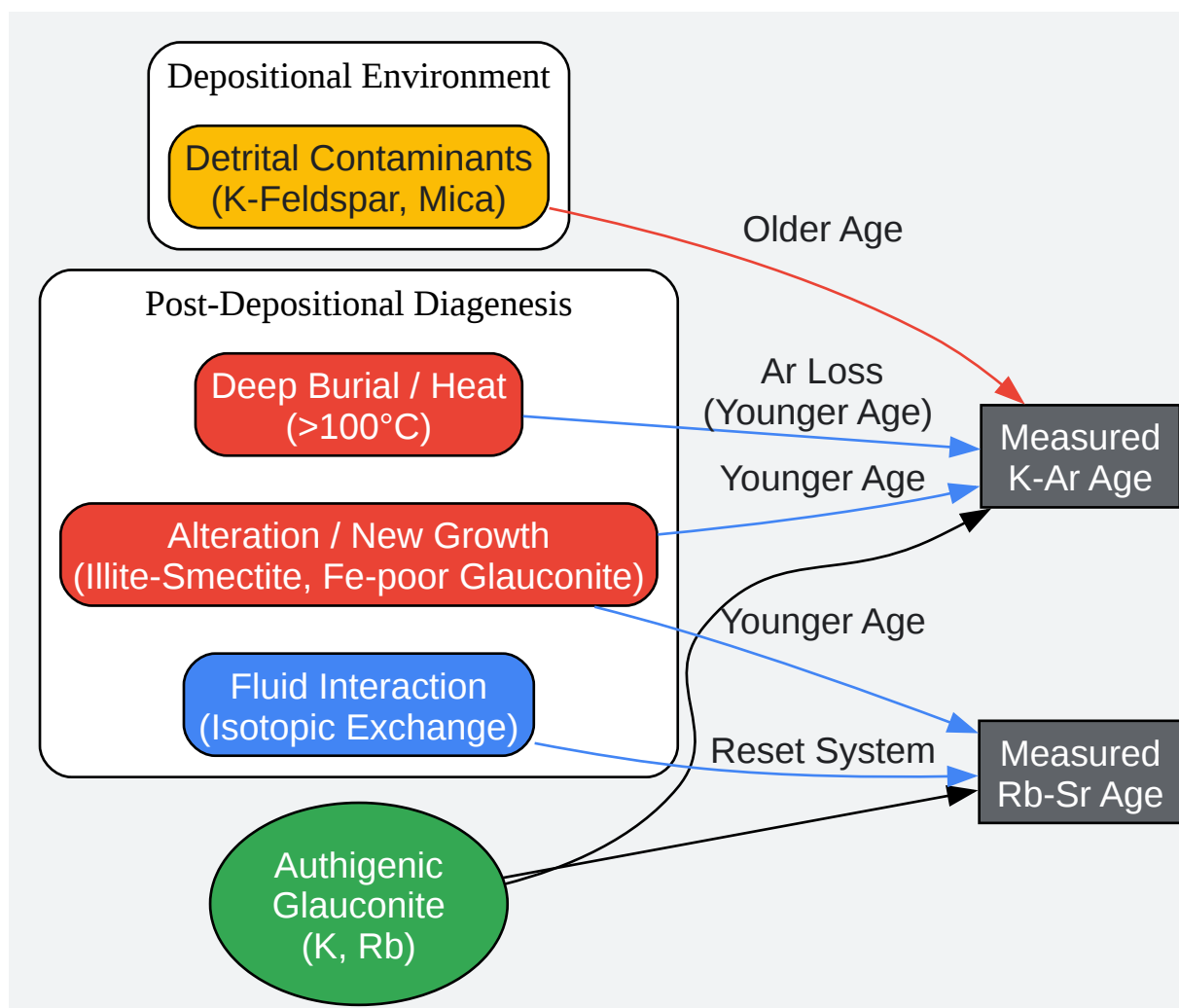
- Sample Dissolution: A precisely weighed aliquot of the purified **glauconite** is dissolved using a mixture of hydrofluoric (HF) and nitric (HNO_3) or perchloric (HClO_4) acids.[\[11\]](#)
- Isotope Spiking: Known amounts of ^{87}Rb and ^{84}Sr (or ^{86}Sr) tracers ("spikes") are added to the sample before dissolution for isotope dilution analysis.[\[11\]](#)
- Chemical Separation: Rubidium and Strontium are separated from each other and from other elements in the sample using ion-exchange chromatography.
- Isotopic Analysis: The isotopic compositions of the separated Rb and Sr fractions are measured using a thermal ionization mass spectrometer (TIMS) or a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
- Age Calculation: The age is typically determined using an isochron diagram, where $^{87}\text{Rb}/^{86}\text{Sr}$ is plotted against $^{87}\text{Sr}/^{86}\text{Sr}$ for multiple cogenetic samples or mineral fractions. The slope of the resulting line is proportional to the age. For a single **glauconite** sample, an initial $^{87}\text{Sr}/^{86}\text{Sr}$ ratio must be assumed based on the seawater composition at the estimated time of deposition.[\[3\]](#)

Mandatory Visualizations



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Caption: Troubleshooting workflow for discordant **glauconite** age data.



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Caption: Geological factors leading to inconsistent K-Ar and Rb-Sr ages.

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